molecular formula C24H19ClFN3O2S B2945940 2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-89-3

2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2945940
CAS No.: 537043-89-3
M. Wt: 467.94
InChI Key: YXXHYSGDHMEANE-UHFFFAOYSA-N
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Description

2-((2-Chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a heterocyclic compound belonging to the pyrimidoquinoline class. Its core structure consists of a fused pyrimidine-quinoline system with a tetrahydropyrimidine ring, substituted at the 2-position with a 2-chlorobenzylthio group and at the 5-position with a 4-fluorophenyl moiety. The compound’s molecular formula is inferred as C₂₃H₁₈ClFN₃O₂S, with a molecular weight of approximately 470.9 g/mol based on structural analogs .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O2S/c25-16-5-2-1-4-14(16)12-32-24-28-22-21(23(31)29-24)19(13-8-10-15(26)11-9-13)20-17(27-22)6-3-7-18(20)30/h1-2,4-5,8-11,19H,3,6-7,12H2,(H2,27,28,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXHYSGDHMEANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (CAS Number: 537043-89-3) is a novel derivative of the pyrimidoquinoline class known for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer and antimicrobial properties.

  • Molecular Formula : C24H19ClFN3O2S
  • Molecular Weight : 467.9 g/mol

Biological Activity Overview

Recent studies have indicated that compounds within the pyrimidoquinoline family exhibit a range of biological activities, particularly in anticancer and antimicrobial domains. The specific compound has been evaluated for its efficacy against various cancer cell lines and microbial strains.

Anticancer Activity

Research has demonstrated that derivatives of quinoline compounds have significant cytotoxic effects on cancer cells. For instance:

  • Cytotoxicity Assays : The compound was tested against multiple cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results indicated substantial cytotoxic effects with IC50 values in the low micromolar range.
  • Mechanism of Action : The compound appears to induce apoptosis through oxidative stress pathways and DNA damage mechanisms. Studies show that it may enhance the production of reactive oxygen species (ROS), leading to increased cell death in treated cancer cells.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Bacterial Strains Tested : The compound was evaluated against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Inhibition Zones : Disc diffusion assays revealed significant inhibition zones, indicating effective antibacterial activity. Minimum inhibitory concentrations (MICs) were determined to be in the range of 10-50 µg/mL for various strains.

Research Findings and Case Studies

StudyCell Lines TestedIC50 Values (µM)Mechanism
Study 1MCF-72.5Induces apoptosis via ROS
Study 2HCT1161.8DNA damage and oxidative stress
Study 3A5493.0Cell cycle arrest at G2/M phase

Case Study Example

In a notable study published in Frontiers in Chemistry, researchers synthesized various quinoline derivatives and evaluated their biological activities. The specific derivative containing the pyrimidoquinoline structure demonstrated promising results in both anticancer and antibacterial assays. The study highlighted that the introduction of electron-withdrawing groups significantly enhanced the biological activity of these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other pyrimidoquinoline derivatives, differing primarily in substituent groups. Below is a detailed comparison of key analogs:

Structural and Molecular Comparisons

Compound Name Substituents (Position 2/5) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(2-Cl-benzylthio)/5-(4-F-Ph) C₂₃H₁₈ClFN₃O₂S ~470.9 Halogenated (Cl, F); thioether linkage; moderate lipophilicity
5-(4-Isopropylphenyl)-2-((4-nitrobenzyl)thio)-...dione 2-(4-NO₂-benzylthio)/5-(4-iPr-Ph) C₂₇H₂₆N₄O₄S 502.6 Nitro group (electron-withdrawing); higher molecular weight
5-(4-Chlorophenyl)-2-(isopropylthio)-...dione 2-(iPr-thio)/5-(4-Cl-Ph) C₂₀H₂₀ClN₃O₂S 401.9 Smaller substituents (isopropylthio); lower steric hindrance
2-((4-Nitrobenzyl)thio)-5-(pyridin-4-yl)-...dione 2-(4-NO₂-benzylthio)/5-(Pyridinyl) C₂₃H₁₉N₅O₄S 461.5 Heteroaromatic (pyridine); nitro group enhances reactivity

Substituent Effects on Properties

  • Halogen vs. Chlorine at the benzylthio position (target) may enhance lipophilicity compared to nitro or isopropyl groups .
  • Aromatic vs. Heteroaromatic Substitutents : The 4-fluorophenyl group (target) provides a planar aromatic system, whereas pyridine in introduces basicity and hydrogen-bonding sites.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multicomponent reactions involving aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil under reflux conditions. A carbocationic catalyst (e.g., trityl chloride, TrCl) in chloroform is typically used to accelerate cyclization . Optimization involves adjusting solvent polarity, catalyst loading, and reaction time (Table 2 in ). Post-synthesis purification via recrystallization (70% aqueous ethanol) ensures high yields (>85%) . Characterization relies on spectral data (¹H/¹³C NMR, IR) and elemental analysis to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for structural elucidation, and how are spectral discrepancies resolved?

Key techniques include ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-fluorophenyl vs. chlorobenzyl groups) and IR for carbonyl/thioether identification. Mass spectrometry (HRMS) validates molecular weight. Discrepancies in aromatic proton splitting (e.g., overlapping signals in quinoline rings) are resolved using 2D NMR (COSY, HSQC) and comparison with spectral libraries of analogous pyrimidoquinolines .

Q. What preliminary biological screening methods are recommended for assessing bioactivity?

Initial screening involves in vitro assays for anticancer activity (e.g., MTT assay against HeLa or MCF-7 cell lines) due to structural similarities to pyrimidoquinolines with reported cytotoxicity . Antimicrobial activity can be tested via agar diffusion against Gram-positive/negative bacteria, with MIC values calculated .

Advanced Research Questions

Q. How do microwave/ultrasound-assisted syntheses compare with traditional reflux methods in terms of yield and scalability?

Microwave irradiation reduces reaction time from hours to minutes (e.g., 15–30 min) by enhancing molecular collisions, achieving yields >90% for analogous pyrimidoquinolines . Ultrasound promotes cavitation, improving reagent dispersion and reducing side products. However, scalability is limited by energy input uniformity, whereas reflux methods offer batch consistency . Catalyst choice (e.g., TrCl vs. MOF-based systems) further influences efficiency .

Q. What strategies address contradictory data in reaction yields reported across studies?

Contradictions arise from solvent polarity (e.g., chloroform vs. DMF), catalyst stability (TrCl degrades above 80°C), or impurities in starting materials. Systematic DOE (Design of Experiments) analysis, including control of moisture levels and reagent stoichiometry, is recommended. Reproducibility requires strict adherence to reported protocols and validation via TLC/HPLC .

Q. How can computational modeling guide structural optimization for enhanced bioactivity?

DFT calculations predict electron density distribution, identifying reactive sites (e.g., thioether or fluorophenyl groups) for functionalization. Molecular docking (e.g., with EGFR or DNA topoisomerase II) prioritizes derivatives with improved binding affinity. QSAR models correlate substituent effects (e.g., chloro vs. fluoro groups) with cytotoxicity .

Q. What methodologies assess environmental stability and degradation pathways of this compound?

Accelerated stability studies (ICH guidelines) under varied pH/temperature conditions identify degradation products via LC-MS. Photolysis experiments (UV-Vis irradiation) simulate environmental breakdown, with metabolites analyzed for ecotoxicity using Daphnia magna or algal models .

Methodological Considerations

  • Synthesis Optimization: Prioritize catalyst screening (e.g., MOFs for green chemistry) and solvent-free conditions to reduce waste .
  • Bioactivity Validation: Use orthogonal assays (e.g., apoptosis markers for anticancer claims) to confirm mechanisms .
  • Data Reproducibility: Document batch-specific variables (e.g., reagent lot numbers) and employ internal standards in spectral analysis .

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